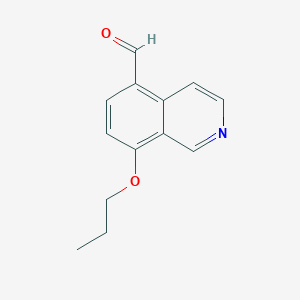
5-Isoquinolinecarboxaldehyde, 8-propoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Propoxyisoquinoline-5-carbaldehyde is an organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines This compound is characterized by the presence of a propoxy group at the 8th position and an aldehyde group at the 5th position of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-propoxyisoquinoline-5-carbaldehyde typically involves the functionalization of isoquinoline derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of isoquinoline derivatives using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds under mild conditions, typically at temperatures ranging from 80 to 90°C .
Industrial Production Methods: Industrial production of 8-propoxyisoquinoline-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
化学反応の分析
Types of Reactions: 8-Propoxyisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 8-Propoxyisoquinoline-5-carboxylic acid.
Reduction: 8-Propoxyisoquinoline-5-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Propoxyisoquinoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Isoquinoline derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 8-propoxyisoquinoline-5-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The propoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and interaction within biological systems .
類似化合物との比較
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
8-Methoxyquinoline: Similar in structure but with a methoxy group instead of a propoxy group, affecting its reactivity and applications.
8-Chloroquinoline: Contains a chlorine atom, which can significantly alter its chemical properties and biological activity.
Uniqueness: 8-Propoxyisoquinoline-5-carbaldehyde is unique due to the presence of both a propoxy group and an aldehyde group, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .
特性
CAS番号 |
820237-31-8 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
8-propoxyisoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-2-7-16-13-4-3-10(9-15)11-5-6-14-8-12(11)13/h3-6,8-9H,2,7H2,1H3 |
InChIキー |
MLSAOWDKWXGUTF-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C2C=NC=CC2=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


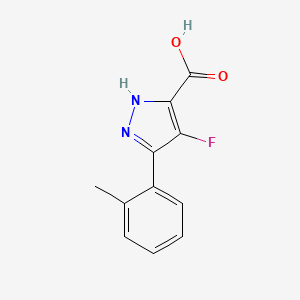
![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)




![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)
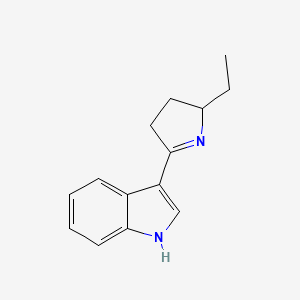
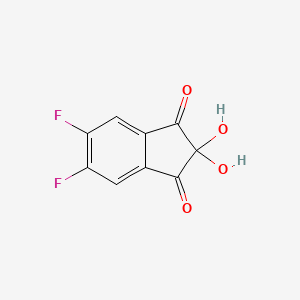
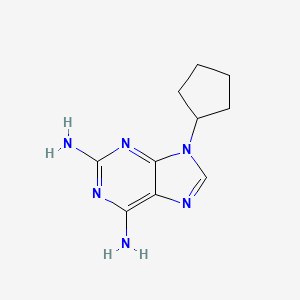


![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
